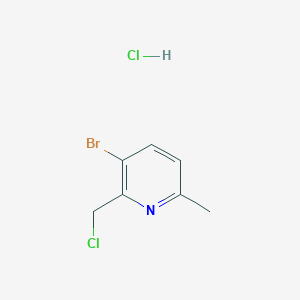

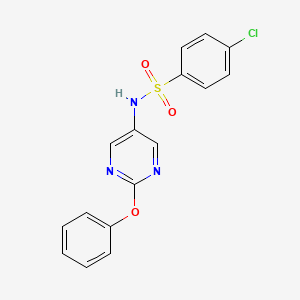

3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride" is a halogenated pyridine derivative, which is a class of compounds that have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine atoms in the molecule suggests that it could be a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of halogenated pyridines can be achieved through various methods. One approach involves a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction, which has been used to obtain bromo(methylthio)pyridines from 3-bromo-2-chloropyridine using sodium methanethiolate (NaSMe) . Another method for synthesizing chloro compounds from bromo derivatives in pyridine series involves the use of pyridine hydrochloride, which has shown efficiency in such transformations . Additionally, the synthesis of complex pyridine derivatives can involve multiple steps, including bromination and cyclization reactions, as demonstrated in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been determined, revealing the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . Similarly, the molecular conformation of 3-bromo-5-hydroxy-2,6-dimethyl-pyridine has been found to be essentially the same in both monoclinic and orthorhombic space groups, with hydrogen bonds forming parallel infinite chains .

Chemical Reactions Analysis

Halogenated pyridines can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the bromo(methylthio)pyridines synthesized from 3-bromo-2-chloropyridine can be further reacted through Sonogashira coupling and halocyclization to yield thienopyridines . The reactivity of bromo derivatives in the pyridine series towards nucleophilic substitution has also been demonstrated with the conversion of 7-bromo-8-hydroxyquinoline to its chloro counterpart using pyridine hydrochloride . Moreover, the reactivity of bromonium ions derived from pyridine compounds has been studied, revealing insights into the mechanism of their reactions with acceptor olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure and the nature of the substituents. The strong hydrogen bonding observed in bromo-derivatives, such as 3-bromo-5-hydroxy-2,6-dimethyl-pyridine, affects their vibrational spectra, as evidenced by the characteristic vibrational features discussed in terms of asymmetric hydrogen bonding . The crystal structure analysis of various bromo-substituted pyridines provides insights into their solid-state geometry and intermolecular interactions, which are crucial for understanding their physical properties .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- 3-Bromo-2-(chloromethyl)-6-methyl-pyridine hydrochloride has been used in the synthesis of pyridine C-nucleosides. These nucleosides were evaluated against tumor-cell lines and a variety of viruses, although no significant biological activity was observed in this context (Hemel et al., 1994).

Organic Synthesis Applications

- It's an effective reagent for synthesizing chloro compounds from bromo derivatives in π-deficient series such as pyridine and quinoline, demonstrating its utility in organic chemistry (Mongin et al., 1996).

- The compound has been utilized in the synthesis of ligands and their cationic Pd(II) and Ni(II) complexes, showing its potential in the field of organometallic chemistry (Melaimi et al., 2004).

Biomimetic Applications

- It serves as a precursor in the immobilization of biomimetic metal ion chelates on functionalized carbons. This application is significant in replicating the function of metalloenzymes in bioinorganic chemistry (Handlovic et al., 2021).

Heterocyclic Compound Synthesis

- Its derivatives have been explored in the synthesis of various heterocyclic compounds, indicating its role in the development of new molecular structures (Zav’yalova et al., 2009).

Halogenation Studies

- The compound has been involved in studies exploring direct halogenation of related chemical structures, which is a fundamental process in organic chemistry (Klemm et al., 1974).

Safety and Hazards

Orientations Futures

While specific future directions for “3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride” are not mentioned in the available resources, research into similar compounds often focuses on improving synthesis methods, understanding their mechanisms of action, and exploring their potential applications .

Propriétés

IUPAC Name |

3-bromo-2-(chloromethyl)-6-methylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-5-2-3-6(8)7(4-9)10-5;/h2-3H,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSGXPPKDVHAEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2529242.png)

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2529245.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2529251.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)

![4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione](/img/structure/B2529258.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)